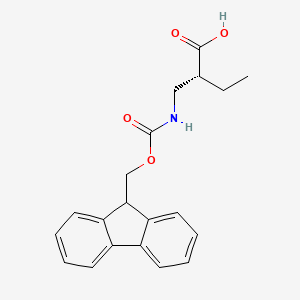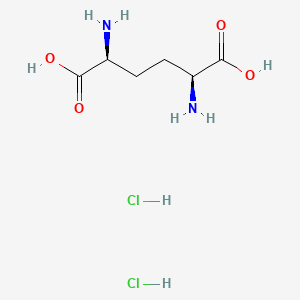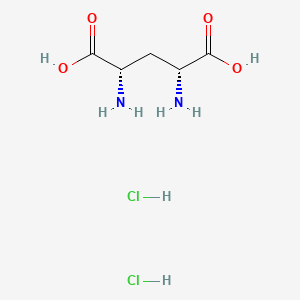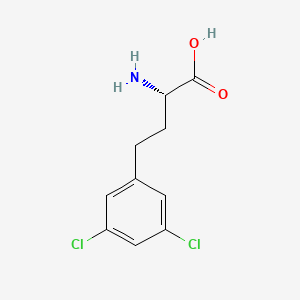
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid” is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to “protect” an otherwise labile or reactive functional group from interfering in subsequent steps of a synthesis . Amines constitute one of the more common functional groups that need to be protected during a synthesis .
Synthesis Analysis
The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) . In an initial example of amine protection/deprotection, Carpino and Han treated glycine with Fmoc-Cl .Chemical Reactions Analysis
The Fmoc group can be removed from the amino group under basic conditions . This detachment of the Fmoc group is widely performed in chemical synthesis reactions, involving peptides, nucleosides, polymers, and some other organic compounds .科学的研究の応用
Butyric Acid and Gastroenterology
Butyric acid, a short-chain fatty acid, has been investigated for its potential uses in gastroenterology, particularly for conditions affecting the colon. Its applications extend to treating inflammatory bowel diseases and irritable bowel syndrome due to its roles in energy substrate provision for colonocytes and stimulation of sodium and water absorption in the colon. Research highlights the promise of oral butyric acid supplementation for managing these conditions, suggesting its therapeutic utility in gastrointestinal pathologies (P. Sossai, 2012; David Manrique Vergara, María Eugenia González Sánchez, 2017).
Ninhydrin Reaction and Amino Acid Analysis
The ninhydrin reaction, crucial for detecting primary amino groups and various other compounds, has applications across a broad spectrum of scientific disciplines, including agricultural, nutritional, and protein sciences. This reaction is instrumental in the analysis of amino acids, peptides, and proteins, showcasing its versatility in research methodologies (M. Friedman, 2004).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Fmoc-R-AMBA-OH, also known as ®-N-(9-FLUORENYLMETHYLOXYCARBONYL)-2-AMINOMETHYL BUTYRIC ACID, is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Pharmacokinetics
The removal of the fmoc group using h2/pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of the action of Fmoc-R-AMBA-OH is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-R-AMBA-OH is influenced by the chemical environment. For instance, the removal of the Fmoc group is facilitated by a base, typically piperidine . The reaction conditions, such as temperature and pH, can also impact the efficiency of the Fmoc group’s protection and deprotection .
生化学分析
Biochemical Properties
Fmoc-R-AMBA-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Molecular Mechanism
The molecular mechanism of Fmoc-R-AMBA-OH involves the protection and deprotection of amines. The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by base . This process is crucial in the chemical synthesis of peptides .
特性
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














